4-Methylbenzene-1-sulfonic acid; 4-phenylpiperidine-4-carboxylic acid
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Overview
Description
4-Methylbenzene-1-sulfonic acid; 4-phenylpiperidine-4-carboxylic acid is a compound with the molecular formula C19H23NO5S and a molecular weight of 377.46 g/mol . This compound is known for its unique structure, which combines a sulfonic acid group with a piperidine carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzene-1-sulfonic acid; 4-phenylpiperidine-4-carboxylic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-phenylpiperidine-4-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzene-1-sulfonic acid; 4-phenylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
4-Methylbenzene-1-sulfonic acid; 4-phenylpiperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methylbenzene-1-sulfonic acid; 4-phenylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can act as a strong acid, donating protons in various reactions, while the piperidine carboxylic acid group can participate in hydrogen bonding and other interactions. These properties make the compound useful in catalysis and as a building block in complex organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonic acid: Similar in structure but lacks the piperidine carboxylic acid group.
4-Phenylpiperidine-4-carboxylic acid: Similar in structure but lacks the sulfonic acid group.
Uniqueness
4-Methylbenzene-1-sulfonic acid; 4-phenylpiperidine-4-carboxylic acid is unique due to the combination of both sulfonic acid and piperidine carboxylic acid groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components .
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;4-phenylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.C7H8O3S/c14-11(15)12(6-8-13-9-7-12)10-4-2-1-3-5-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,13H,6-9H2,(H,14,15);2-5H,1H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLZTDKDXBKUGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCCC1(C2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83949-32-0 |
Source
|
Record name | 4-Piperidinecarboxylic acid, 4-phenyl-, 4-methylbenzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83949-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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